molecular formula C33H33N3O7 B13378619 2-Amino-3-(4-methylbenzoyl)-1-(2-methyl-5-nitrophenyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one

2-Amino-3-(4-methylbenzoyl)-1-(2-methyl-5-nitrophenyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one

Cat. No.: B13378619
M. Wt: 583.6 g/mol
InChI Key: YNBLBDLIMOUQQH-NGRZEDEESA-N
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Description

2-Amino-3-(4-methylbenzoyl)-1-(2-methyl-5-nitrophenyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-methylbenzoyl)-1-(2-methyl-5-nitrophenyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of various substituents through reactions such as Friedel-Crafts acylation, nitration, and amination. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while reduction can produce amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in synthetic organic chemistry.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be studied for its potential biological activities and therapeutic applications.

Medicine

In medicine, the compound could be explored for its pharmacological properties, including its potential as a drug candidate for treating various diseases.

Industry

Industrially, such compounds can be used in the development of advanced materials, including polymers and dyes, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-methylbenzoyl)-1-(2-methyl-5-nitrophenyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoquinoline: A simpler analogue with known antimicrobial properties.

    4-Methylquinoline: Another derivative with potential biological activities.

    5-Nitroquinoline: Known for its use in various chemical reactions and biological studies.

Uniqueness

The uniqueness of 2-Amino-3-(4-methylbenzoyl)-1-(2-methyl-5-nitrophenyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one lies in its complex structure, which combines multiple functional groups and aromatic rings. This complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C33H33N3O7

Molecular Weight

583.6 g/mol

IUPAC Name

(3E)-3-[hydroxy-(4-methylphenyl)methylidene]-2-imino-1-(2-methyl-5-nitrophenyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one

InChI

InChI=1S/C33H33N3O7/c1-18-9-12-20(13-10-18)31(38)30-28(21-15-26(41-3)32(43-5)27(16-21)42-4)29-23(7-6-8-25(29)37)35(33(30)34)24-17-22(36(39)40)14-11-19(24)2/h9-17,28,34,38H,6-8H2,1-5H3/b31-30+,34-33?

InChI Key

YNBLBDLIMOUQQH-NGRZEDEESA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(C3=C(CCCC3=O)N(C2=N)C4=C(C=CC(=C4)[N+](=O)[O-])C)C5=CC(=C(C(=C5)OC)OC)OC)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(C3=C(CCCC3=O)N(C2=N)C4=C(C=CC(=C4)[N+](=O)[O-])C)C5=CC(=C(C(=C5)OC)OC)OC)O

Origin of Product

United States

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